molecular formula C9H5F2NO B6285656 6,7-difluoroquinolin-4-ol CAS No. 1215770-40-3

6,7-difluoroquinolin-4-ol

Katalognummer: B6285656
CAS-Nummer: 1215770-40-3
Molekulargewicht: 181.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Difluoroquinolin-4-ol (CAS 727683-58-1) is a fluorinated quinoline derivative with the molecular formula C₉H₅F₂NO and a molecular weight of 181.14 g/mol . It features fluorine atoms at positions 6 and 7 of the quinoline backbone and a hydroxyl group at position 4.

6,7-Difluoroquinolin-4-ol serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antibiotics and kinase inhibitors, where fluorine substituents enhance metabolic stability and membrane permeability .

Eigenschaften

CAS-Nummer

1215770-40-3

Molekularformel

C9H5F2NO

Molekulargewicht

181.1

Reinheit

95

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Difluoroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or hydrogenation catalysts.

    Substitution: Sodium methoxide in liquid ammonia.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 6,7-difluoroquinolin-4-ol with three structurally related quinoline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors/Acceptors Key Properties
6,7-Difluoroquinolin-4-ol C₉H₅F₂NO 181.14 6-F, 7-F, 4-OH 0.8 1 / 4 Moderate lipophilicity, research use
6,7-Dimethoxyquinolin-4-ol C₁₁H₁₁NO₃ 205.21 6-OCH₃, 7-OCH₃, 4-OH 1.2 1 / 4 Yellowish-brown solid, water-soluble, used in drug synthesis
6,7-Dichloro-4-quinolinol C₉H₅Cl₂NO 222.06 6-Cl, 7-Cl, 4-OH 2.1 1 / 3 Higher lipophilicity, agrochemical applications
6,7-Difluoroquinolin-3-ol C₉H₅F₂NO 181.14 6-F, 7-F, 3-OH 0.7 1 / 3 Altered hydrogen bonding due to OH position

Key Observations :

  • Electron Effects: Fluorine’s strong electron-withdrawing nature increases the quinoline ring’s electrophilicity compared to methoxy (electron-donating) and chloro (moderately electron-withdrawing) groups.
  • Lipophilicity : The dichloro derivative (XLogP3 = 2.1) is significantly more lipophilic than the difluoro (0.8) and dimethoxy (1.2) analogs, impacting bioavailability and tissue penetration .
  • Solubility : Methoxy groups enhance water solubility due to polarity, whereas chloro and fluoro substituents reduce it .

Biologische Aktivität

6,7-Difluoroquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6,7-Difluoroquinolin-4-ol is characterized by its quinoline backbone with two fluorine substitutions at the 6 and 7 positions. This modification enhances its interaction with biological targets, potentially affecting its pharmacokinetic properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 6,7-difluoroquinolin-4-ol against various pathogenic bacteria. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

  • Inhibition of Cell Wall Synthesis : Similar to other quinoline derivatives, 6,7-difluoroquinolin-4-ol may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The compound can disrupt bacterial membranes, causing leakage of cellular contents and ultimately cell death.
  • Inhibition of DNA Gyrase : As a member of the quinoline family, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

Case Studies

  • Study on Staphylococcus aureus : In vitro experiments demonstrated that 6,7-difluoroquinolin-4-ol exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
  • Combination Therapy : The compound showed synergistic effects when combined with traditional antibiotics such as penicillin and vancomycin, enhancing their efficacy against resistant strains .

Data Table: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Synergistic Agent
Staphylococcus aureus0.5 - 2Penicillin
Methicillin-resistant S. aureus1 - 3Vancomycin
Escherichia coli2 - 4Ciprofloxacin

Pharmacokinetics

The pharmacokinetic profile of 6,7-difluoroquinolin-4-ol indicates good absorption and distribution in biological systems. The compound's lipophilicity allows for effective penetration through bacterial membranes, enhancing its antibacterial activity.

Potential Therapeutic Applications

Given its potent antibacterial properties, 6,7-difluoroquinolin-4-ol could be developed as a novel therapeutic agent for treating infections caused by resistant bacteria. Its ability to act synergistically with existing antibiotics makes it a promising candidate for combination therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.